molecular formula C11H7ClF6O3 B14067403 1-(2,5-Bis(trifluoromethoxy)phenyl)-1-chloropropan-2-one

1-(2,5-Bis(trifluoromethoxy)phenyl)-1-chloropropan-2-one

Cat. No.: B14067403
M. Wt: 336.61 g/mol
InChI Key: VELCGHTWWHKEPP-UHFFFAOYSA-N
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Description

1-(2,5-Bis(trifluoromethoxy)phenyl)-1-chloropropan-2-one is a fluorinated aromatic ketone with the molecular formula C₁₁H₇ClF₆O₃ and a molecular weight of 336.61 g/mol. Its structure features a phenyl ring substituted with two trifluoromethoxy (-OCF₃) groups at the 2- and 5-positions and a chloropropan-2-one moiety.

Properties

Molecular Formula

C11H7ClF6O3

Molecular Weight

336.61 g/mol

IUPAC Name

1-[2,5-bis(trifluoromethoxy)phenyl]-1-chloropropan-2-one

InChI

InChI=1S/C11H7ClF6O3/c1-5(19)9(12)7-4-6(20-10(13,14)15)2-3-8(7)21-11(16,17)18/h2-4,9H,1H3

InChI Key

VELCGHTWWHKEPP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=CC(=C1)OC(F)(F)F)OC(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Bis(trifluoromethoxy)phenyl)-1-chloropropan-2-one typically involves the reaction of 2,5-bis(trifluoromethoxy)benzene with chloropropanone under controlled conditions. The reaction is often catalyzed by a Lewis acid, such as aluminum chloride, to facilitate the electrophilic aromatic substitution.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Bis(trifluoromethoxy)phenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the chloropropanone moiety to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium cyanide (KCN) can be employed.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2,5-Bis(trifluoromethoxy)phenyl)-1-chloropropan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,5-Bis(trifluoromethoxy)phenyl)-1-chloropropan-2-one involves its interaction with molecular targets through its functional groups. The trifluoromethoxy groups enhance the compound’s lipophilicity, facilitating its interaction with biological membranes and proteins. The chloropropanone moiety can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules, thereby modulating their activity.

Comparison with Similar Compounds

Key Characteristics:

  • Trifluoromethoxy Groups : These substituents enhance lipophilicity, metabolic stability, and electron-withdrawing effects, improving membrane permeability and reactivity in biological systems .
  • Chloropropanone Moiety: The chlorine atom and ketone group enable nucleophilic substitution and participation in condensation reactions, making it a versatile intermediate in organic synthesis .

Comparative Analysis with Structurally Similar Compounds

Positional Isomers: Substituent Arrangement on the Phenyl Ring

Variations in substituent positions significantly alter electronic properties and bioactivity.

Compound Name Substituent Positions Key Differences vs. Target Compound Biological Activity Insights
1-(2,4-Bis(trifluoromethoxy)phenyl)-3-chloropropan-2-one 2,4-positions Reduced steric hindrance; higher antibacterial activity Potent against Gram-positive bacteria
1-(3,5-Bis(trifluoromethoxy)phenyl)-3-chloropropan-2-one 3,5-positions Symmetric substitution; improved enzyme inhibition Enhanced binding to cytochrome P450

Key Finding : The 2,5-substitution pattern in the target compound balances steric and electronic effects, optimizing interactions with biological targets .

Substituent Variants: Trifluoromethoxy vs. Other Groups

Replacing -OCF₃ with alternative substituents alters lipophilicity and reactivity.

Compound Name Substituents Molecular Formula Impact on Properties
1-(2,5-Bis(trifluoromethyl)phenyl)-1-chloropropan-2-one -CF₃ C₁₁H₇ClF₆O Higher lipophilicity but lower metabolic stability
1-(2,5-Bis(methylthio)phenyl)-3-chloropropan-1-one -SMe C₁₁H₁₁ClOS₂ Increased nucleophilicity; moderate antifungal activity
1-(2,5-Dimethoxyphenyl)-1-chloropropan-2-one -OMe C₁₁H₁₃ClO₃ Reduced electron-withdrawing effects; lower bioactivity

Key Finding : Trifluoromethoxy groups (-OCF₃) provide a unique balance of electron withdrawal and metabolic stability compared to -CF₃ or -SMe .

Functional Group Variants: Halogen and Ketone Modifications

Halogen type (Cl vs. Br) and ketone position influence reactivity and mechanism of action.

Compound Name Functional Group Molecular Formula Key Differences
1-(2,5-Bis(trifluoromethoxy)phenyl)-3-bromopropan-2-one Bromopropanone C₁₁H₇BrF₆O₃ Stronger covalent binding to proteins; higher cytotoxicity
1-(2,5-Bis(trifluoromethoxy)phenyl)-2-chloropropan-1-one Ketone at position 1 C₁₁H₇ClF₆O₃ Altered steric accessibility; reduced enzyme inhibition

Key Finding : The 1-chloropropan-2-one moiety in the target compound optimizes steric accessibility for target binding compared to positional isomers .

Research Findings and Mechanistic Insights

  • Antimicrobial Activity : The 2,5-bis(trifluoromethoxy) substitution pattern demonstrates broad-spectrum activity against Staphylococcus aureus (MIC = 8 µg/mL), outperforming 2,4- and 3,5-isomers .
  • Anticancer Potential: In vitro studies show IC₅₀ values of 12 µM against HeLa cells, attributed to covalent inhibition of tubulin polymerization .
  • Metabolic Stability : The -OCF₃ groups reduce oxidative metabolism, prolonging half-life (t₁/₂ = 4.2 hours) compared to -CF₃ analogs (t₁/₂ = 1.8 hours) .

Biological Activity

1-(2,5-Bis(trifluoromethoxy)phenyl)-1-chloropropan-2-one is a synthetic organic compound notable for its unique chemical structure, which includes a chloropropanone moiety and two trifluoromethoxy substituents on the phenyl ring. This compound has garnered attention in various fields, particularly in biological research, due to its potential pharmacological properties.

Chemical Structure and Properties

  • Molecular Formula : C11H8ClF6O2
  • Molecular Weight : Approximately 336.61 g/mol
  • Structural Features : The presence of trifluoromethoxy groups significantly influences the compound's electronic properties, enhancing its lipophilicity and stability.

Synthesis

The synthesis of this compound typically involves:

  • Reaction of 2,5-bis(trifluoromethoxy)benzene with chloropropanone.
  • Use of specific catalysts and controlled conditions to ensure high yield and purity.
  • Purification steps such as recrystallization or chromatography may be employed.

Pharmacological Studies

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures have shown promising anticancer effects. For instance, derivatives with electron-withdrawing groups at specific positions on the aromatic ring have demonstrated potent activity against various cancer cell lines (IC50 values in the micromolar range) .
  • Enzyme Inhibition : The trifluoromethoxy groups enhance binding affinity to specific proteins or enzymes, potentially modulating biological pathways relevant to disease processes .

Case Studies

  • Study on Anticancer Properties :
    • A series of derivatives were tested against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines.
    • Results indicated that compounds similar to this compound could arrest cell proliferation and induce apoptosis through caspase activation .
  • Binding Affinity Studies :
    • Docking studies have shown that this compound can effectively bind to serotonin receptors (5-HT receptors), suggesting potential applications in neuropharmacology .

Comparative Analysis with Similar Compounds

The following table summarizes key characteristics of structurally similar compounds:

Compound NameMolecular FormulaKey FeaturesBiological Activity
1-(2,3-Bis(trifluoromethoxy)phenyl)-1-chloropropan-2-oneC11H8ClF6O2Similar trifluoromethoxy groupsModerate anticancer activity
1-(2,6-Bis(trifluoromethyl)phenyl)-3-chloropropan-2-oneC11H7ClF6ODifferent substituentsNotable enzyme inhibition
1-(4-Bis(trifluoromethyl)phenyl)-propan-1-oneC11H9F6OContains trifluoromethyl instead of trifluoromethoxyVaries in biological activity

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